The table below summarizes the key identifying information and physical property data for 1-Ethoxypent-1-ene [1].
| Property Type | Value |
|---|---|
| CAS Number | 5909-75-1 [1] |
| IUPAC Name | This compound [1] |
| Molecular Formula | C7H14O [1] |
| Molecular Weight | 114.19 g/mol [1] |
| Canonical SMILES | CCCC=COCC [1] |
| Density | 0.7±0.1 g/cm³ (estimated) [2] |
| Boiling Point | 29.9±3.0 °C (at 760 mmHg, for reference structure pent-1-ene) [2] |
For a visual summary of the stability-influencing factors, the diagram below maps the key structural elements and their implications.
The stability profile is a function of its two key functional groups:
For researchers handling this compound, the following experimental considerations are critical.
The primary safety hazards are associated with its high flammability and potential toxicity.
To experimentally verify the stability of this compound under specific conditions, you can employ the following protocols. The workflow for this assessment is outlined below.
The table below summarizes the core identifiers and calculated physical properties for 1-Ethoxypent-1-ene.
| Property Type | Value / Identifier |
|---|---|
| IUPAC Name | This compound [1] |
| Other Names | 1-Ethoxy-1-pentene [1] |
| CAS Registry Number | 5909-75-1 [1] |
| Molecular Formula | C7H14O [1] |
| Average Molecular Weight | 114.19 g/mol [1] |
| Exact Mass | 114.10446 g/mol [1] |
| Canonical SMILES | CCCC=COCC [1] |
| InChI Key | CAZZAKUBLDUZNK-UHFFFAOYSA-N [1] |
| Hydrogen Bond Donor Count | 0 [1] |
| Hydrogen Bond Acceptor Count | 1 [1] |
The SMILES notation CCCC=COCC reveals the structure: a pent-1-ene chain (CCCC=C) attached to an ethoxy group (-OCC) at the first carbon of the alkene.
Diagram: The primary functional groups in this compound are the terminal alkene (from the pent-1-ene backbone) and the ether group (from the ethoxy substituent).
It is crucial to differentiate this compound from other similarly named compounds:
For scientists in drug development, here are the key steps for identification and sourcing:
The table below summarizes the available identification and physical property data for this compound [1] [2].
| Property | Value |
|---|---|
| CAS Number | 5909-75-1 [2] |
| IUPAC Name | This compound [2] |
| Molecular Formula | C7H14O [1] [2] |
| Molecular Weight | 114.19 g/mol [2] |
| Canonical SMILES | CCCC=COCC [2] |
| InChI Key | CAZZAKUBLDUZNK-UHFFFAOYSA-N [2] |
| Synonym | 1-Ethoxy-1-pentene [1] [2] |
Although direct applications for this compound are not documented, its structure suggests potential reactivity. The molecule is an enol ether, characterized by an alkene group directly attached to an oxygen atom. This group is electron-rich, making it a potential participant as the "ene" component in Ene Reactions or as a substrate in other reactions involving electron-rich alkenes [3] [4].
Here are two major reaction types for which general protocols can be proposed.
The ene reaction is a pericyclic reaction between an alkene with an allylic hydrogen (the ene) and a compound with an electron-deficient multiple bond (the enophile), resulting in the formation of a new sigma bond with migration of the double bond [3] [4].
Detailed Protocol: Lewis Acid-Catalyzed Ene Reaction This protocol is adapted from general methods for carbonyl-ene reactions [3].
Materials:
Procedure:
Notes: This reaction can proceed via a concerted but asynchronous mechanism or a stepwise pathway with a zwitterionic intermediate, depending on the reactivity of the components [3]. The use of a Lewis acid allows the reaction to proceed under much milder temperatures than the thermal version [3].
The radical thiol-ene reaction is a "click" chemistry reaction that adds a thiol across a double bond with anti-Markovnikov regioselectivity [5]. Enol ethers are highly reactive enes in this process [5].
Detailed Protocol: Photoinitiated Thiol-Ene Reaction This protocol follows the well-established radical mechanism [5].
Materials:
Procedure:
Notes: The reaction is a chain process. The anti-Markovnikov product is formed due to the stability of the intermediate carbon-centered radical, which favors addition at the terminal carbon of the enol ether [5]. This reaction is highly efficient and often quantitative.
While This compound lacks specific documented applications in the available literature, its structure as an enol ether makes it a promising candidate for Ene reactions and radical Thiol-ene "click" chemistry. The detailed protocols provided for these reaction types, based on well-established general methods, offer a practical starting point for researchers aiming to explore its utility as a chemical intermediate. Success will depend on careful experimental execution, particularly in handling sensitive catalysts and optimizing reaction conditions for specific target molecules.
Table 1: Chemical Profile of 1-Ethoxypent-1-ene
| Property | Value / Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Number | 5909-75-1 [1] |
| Molecular Formula | C₇H₁₄O [1] |
| Molecular Weight | 114.19 g/mol [1] |
| Canonical SMILES | CCCC=COCC [1] |
| Critical Functional Groups | • Terminal Alkene (C=C): Site for electrophilic addition reactions. • Ether (-O-): Electron-donating group, influences regioselectivity. |
The core alkene functionality is characterized by a carbon-carbon double bond (C=C). The electron density of this bond is influenced by the adjacent ethoxy group (-OCH₂CH₃), an electron-donating group, which increases the electron density on the double bond and makes it susceptible to electrophilic addition reactions [2].
An addition reaction is defined as a process where two or more molecules combine to form a single product, without the loss of any atoms. For alkenes, this involves the conversion of the weaker π-bond of the C=C into two new, stronger σ-bonds [3]. The most common pathway for alkenes is electrophilic addition, where an electron-deficient electrophile is initially attracted to and attacks the high-electron-density region of the double bond [2].
The general mechanism for electrophilic addition proceeds in two main steps [2]:
The following section details the expected addition reactions for this compound, including experimental protocols. The presence of the ethoxy group adjacent to the double bond predicts high regioselectivity according to Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.
Application Note: This reaction is a direct method for synthesizing α-halo ethers. The electron-donating ethoxy group stabilizes the carbocation intermediate, ensuring high regioselectivity.
Table 2: Protocol for Hydrohalogenation with Hydrogen Bromide (HBr)
| Parameter | Specification |
|---|---|
| Reaction | This compound + Hydrogen Bromide (HBr) → 1-Bromo-1-ethoxypentane |
| Reaction Conditions | Room temperature, no catalyst required [2]. |
| Mechanism | Electrophilic Addition |
| Regioselectivity | Markovnikov addition |
| Materials | • this compound (e.g., 10 mmol). • Anhydrous Hydrogen Bromide gas (bubbled through the solution) or concentrated aqueous HBr (12 mmol). • Anhydrous diethyl ether or dichloromethane as solvent. | | Experimental Workflow | The diagram below outlines the experimental workflow for the hydrohalogenation protocol. |
Figure 1: Experimental workflow for the hydrohalogenation of this compound.
Predicted Mechanism:
Application Note: This reaction is a key test for unsaturation and provides routes to vicinal dihalides, useful intermediates in synthesis. The reaction with bromine water results in decolorization, serving as a diagnostic tool [2].
Protocol: Halogenation with Bromine (Br₂)
Application Note: This protocol allows for the conversion of the alkene to an alcohol. While direct reaction with water is unfavorable, it proceeds efficiently with acid catalysis.
Protocol: Hydration via Reaction with Sulfuric Acid
Application Note: The thiol-ene reaction is a versatile "click" chemistry tool for constructing carbon-sulfur bonds, valuable in polymer and materials science, as well as bioconjugation. It proceeds via a radical mechanism with anti-Markovnikov regioselectivity [4].
Table 3: Protocol for Radical-Mediated Thiol-Ene Coupling
| Parameter | Specification |
|---|---|
| Reaction | This compound + R-SH → RS-CH₂-CH₂-(CH₂)₂-OCH₂CH₃ |
| Reaction Conditions | UV light (e.g., 365 nm), room temperature. |
| Mechanism | Radical Addition |
| Regioselectivity | Anti-Markovnikov (Thiyl radical adds to terminal carbon) |
| Materials | • this compound (10 mmol). • Alkyl thiol (e.g., 1-Dodecanethiol, 10 mmol). • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA), 1 mol%). | | Procedure | 1. Mix the alkene, thiol, and photoinitiator in a suitable solvent (e.g., THF) or neat. 2. Place the reaction vessel under a UV lamp and irradiate for 1-2 hours while stirring. 3. Monitor by TLC or NMR for thiol consumption. 4. Purify the product directly, typically requiring only minimal workup due to high conversion and lack of byproducts [4]. |
The reaction mechanism and logical relationship of thiol-ene chemistry are illustrated below.
Figure 2: Mechanism of the radical-mediated thiol-ene "click" reaction.
This compound is a versatile synthon whose reactivity is dominated by its terminal alkene functionality, modulated by the adjacent ethoxy group. The protocols outlined herein—covering hydrohalogenation, halogenation, hydration, and thiol-ene coupling—provide researchers with reliable methodologies to functionalize this molecule. Its predictable regioselectivity in electrophilic additions and its compatibility with high-yielding "click" chemistry make it a valuable building block for synthesizing more complex ethers, haloethers, and thioethers in drug development and materials science.
1-Ethoxy-1-pentene (CAS Registry Number: 5909-75-1) is an organic compound with the molecular formula C₇H₁₄O [1]. It is an enol ether, a class of compounds known for their reactivity and utility in organic synthesis, including applications in the development of pharmaceuticals and other fine chemicals. The canonical SMILES representation for the compound is CCCC=COCC [1]. This document provides detailed protocols for the safe handling, storage, and disposal of 1-Ethoxy-1-pentene, aimed at ensuring laboratory safety for researchers and scientists.
The following table summarizes the key chemical and physical properties of 1-Ethoxy-1-pentene. Please note that some specific hazard data (e.g., GHS pictograms) were not located in the search results and should be confirmed from a Safety Data Sheet (SDS).
Table 1: Chemical and Physical Data for 1-Ethoxy-1-pentene
| Property | Value | Source / Notes |
|---|---|---|
| CAS Number | 5909-75-1 | [1] |
| Molecular Formula | C₇H₁₄O | [2] [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| IUPAC Name | 1-ethoxypent-1-ene | [1] |
| Density | Not Found | Assume similar to flammable liquids. |
| Boiling Point | Not Found | - |
| Melting Point | Not Found | - |
| Flash Point | Not Found | Assume highly flammable. |
| Vapor Pressure | Not Found | - |
Although a complete hazard classification is not available in the search results, the structure of 1-Ethoxy-1-pentene suggests potential risks common to enol ethers and simple hydrocarbons.
The use of appropriate PPE is mandatory. While the exact requirements for 1-Ethoxy-1-pentene are not specified, the following PPE is recommended based on general safety practices for volatile, flammable liquids [4]:
The following diagram outlines the logical workflow for safely handling 1-Ethoxy-1-pentene in a laboratory setting.
This protocol details the safe transfer of a small volume (e.g., 1-10 mL) of 1-Ethoxy-1-pentene for a typical laboratory experiment.
Proper storage is critical to maintaining chemical integrity and laboratory safety.
While specific procedures for 1-Ethoxy-1-pentene are not listed, the principles for disposing of organic chemical waste should be followed, as outlined in regulatory guidelines for hazardous materials [5].
The table below consolidates the key identifying information for 1-Ethoxypent-1-ene from the search results. Note that the substance appears under two very similar names that represent the same compound with the molecular formula C7H14O [1] [2] [3].
| Property | Value / Description |
|---|---|
| IUPAC Name | This compound [2] [4] |
| Other Names | 1-Ethoxy-1-pentene [1], 5-Ethoxy-1-pentene [3] |
| CAS Number | 5909-75-1 [2] |
| Molecular Formula | C7H14O [1] [2] [3] |
| Molecular Weight | 114.19 g/mol [2] |
| Canonical SMILES | CCCC=COCC [2] |
The search results lack the specific, detailed information required for your application notes:
Given the limitations of the search results, here are more effective strategies to find the specialized information you need:
Since specific protocols for this compound are unavailable, the following diagram outlines a general research workflow for developing applications of a novel or under-documented chemical compound. This workflow can serve as a logical guide for your project.
The table below summarizes the basic identifiers and physicochemical properties of this compound [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 5909-75-1 [1] |
| IUPAC Name | This compound [1] |
| Molecular Formula | C₇H₁₄O [1] |
| Molecular Weight | 114.19 g/mol [1] |
| Canonical SMILES | CCCC=COCC [1] |
| Boiling Point | Data not located for exact compound; related alkene Pent-1-ene boils at 29.9 °C [3] |
| Density | Data not located for exact compound; related alkene Pent-1-ene density is ~0.7 g/cm³ [3] |
| Flash Point | Data not located for exact compound; related alkene Pent-1-ene flash point is -28.9 °C [3] |
While specific hazard codes for this compound were not found, its structure suggests high flammability similar to Pent-1-ene, which carries the signal word "Danger" and hazard statements for extreme flammability (H224) and potential harm (H304) [3]. General safe handling practices should be followed.
Although direct industrial application notes were not available, the search results suggest several promising research contexts where this compound could be highly relevant.
The enol ether functional group in this compound makes it a valuable intermediate in organic synthesis. One key application is in Ene-Yne Cross-Metathesis (EYCM) [4]. In reactions catalyzed by ruthenium carbene complexes, an alkene like this compound can react with an alkyne to produce 1,3-dienes, which are crucial building blocks for more complex molecules and polymers [4]. This is a powerful, atom-economical method for constructing conjugated diene systems.
Furthermore, the search results highlight a strong research focus on developing sustainable polymers from bio-based monomers [5]. While this compound itself was not mentioned, its structure is analogous to other terpenoid-derived acrylates. This suggests potential as a specialty monomer or co-monomer for creating novel polymers with specific properties.
Functionalized enol ethers can be used to create pH-sensitive linkers in drug delivery systems. The ether linkage can be designed to hydrolyze in the slightly acidic microenvironment of tumors, triggering the release of an anticancer drug [6]. While the cited research used graphene oxide as the carrier platform [6], the underlying chemistry is applicable to other smart drug delivery systems.
Here is a generalized experimental workflow for exploring the two potential applications discussed above.
To better define the applications of this compound, future research could focus on:
1-Ethoxypent-1-ene (C₇H₁₄O) represents a valuable enol ether compound characterized by an alkene functionality directly adjacent to an ethoxy group (-OCH₂CH₃). This distinctive electronic configuration confers significant electron-rich character to the double bond, making it a versatile intermediate in organic synthesis and pharmaceutical development. The oxygen atom donates electron density through resonance interaction with the π-system, creating a nucleophilic alkene that participates in diverse reaction pathways highly relevant to modern synthetic chemistry.
The molecular structure of this compound features a terminal vinyl ether system with a pentyl chain extending from one carbon of the double bond and an ethoxy group attached to the other. This arrangement creates pronounced electronic asymmetry across the double bond, leading to regioselective outcomes in various addition reactions. The compound falls into the broader category of enol ethers, which are renowned for their synthetic utility as carbon nucleophiles and their role in constructing complex molecular architectures. The reactivity profile of this compound encompasses several key pathways: electrophilic addition, conjugate addition reactions, pericyclic processes, and oxidation chemistry, each offering distinct advantages for synthetic applications.
Table 1: Reaction Conditions for Hydrohalogenation
| Parameter | Specification |
|---|---|
| Substrate | This compound (1.0 equiv) |
| Reagent | Hydrogen bromide gas (1.1 equiv) |
| Solvent | Anhydrous diethyl ether |
| Temperature | 0°C to 25°C |
| Reaction Time | 2-4 hours |
| Workup | Saturated sodium bicarbonate solution |
| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |
Experimental Procedure:
Mechanistic Insight: The reaction proceeds through regioselective Markovnikov addition where the electrophilic proton attacks the less substituted carbon of the double bond, generating a stabilized carbocation intermediate at the C1 position (adjacent to oxygen). Subsequent nucleophilic attack by bromide anion yields the α-alkoxy alkyl bromide product. This regiochemical outcome results from the resonance stabilization provided by the adjacent oxygen atom, which delocalizes the positive charge through donation of lone pair electrons.
Table 2: Michael Addition Reaction Optimization
| Parameter | Condition A | Condition B |
|---|---|---|
| Michael Acceptor | Methyl vinyl ketone | Ethyl acrylate |
| Catalyst | BF₃·Et₂O (0.1 equiv) | TiCl₄ (0.2 equiv) |
| Solvent | Dichloromethane | Toluene |
| Temperature | -20°C | 0°C to 25°C |
| Reaction Time | 3-5 hours | 8-12 hours |
| Yield Range | 65-85% | 70-90% |
Experimental Procedure:
Mechanistic Insight: this compound functions as a carbon nucleophile in Michael reactions due to the electron-donating ethoxy group, which raises the HOMO energy of the alkene system. Under Lewis acid catalysis, the enolate formed through coordination to the Michael acceptor enhances the electrophilicity of the β-carbon, facilitating conjugate addition. This process represents a 1,4-addition pattern where the nucleophilic carbon of this compound attacks the β-position of the electron-deficient alkene system [1] [2].
Figure 1: Michael Addition Mechanism with this compound
Experimental Procedure:
Applications: This oxidative cleavage protocol provides a straightforward method for converting the enol ether into carbonyl fragments, useful for further elaboration in synthetic sequences. The resulting aldehydes serve as key intermediates for Wittig reactions, reductive aminations, and nucleophilic additions in pharmaceutical synthesis.
The strategic implementation of tandem reactions using this compound enables rapid assembly of complex molecular frameworks commonly encountered in medicinal chemistry. The electron-rich nature of this enol ether permits participation in organocatalytic cascade processes similar to those documented for related systems [3]. These sequences often begin with Michael addition, followed by intramolecular cyclization, producing functionalized heterocyclic systems prevalent in pharmaceutical agents.
Table 3: Synthetic Applications in Drug Development
| Application Area | Target Structure | Role of this compound |
|---|---|---|
| Cardiovascular Agents | Dihydropyridine derivatives | Michael donor in conjugate addition-cyclization |
| Antiviral Compounds | Chromene analogs | Electron-rich dienophile in hetero-Diels-Alder |
| Central Nervous System | γ-Aminobutyric acid analogs | Precursor to carbonyl compounds via hydrolysis |
The versatility of this compound extends to its use as a chiral building block for enantioselective synthesis when combined with modern organocatalysts. The compound can engage in iminium-ion activation strategies with chiral secondary amine catalysts, enabling the construction of stereochemically complex fragments with potential biological activity. Furthermore, the hydrolytic lability of the enol ether functionality makes it a valuable protected aldehyde equivalent in multi-step syntheses, as it can be selectively deprotected under mild acidic conditions without affecting other sensitive functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
Gas Chromatography (GC) Method:
Thin Layer Chromatography (TLC):
Stability and Storage: this compound should be stored under an inert atmosphere (nitrogen or argon) at temperatures between 2-8°C in the dark. The compound is moisture-sensitive and may form explosive peroxides upon prolonged storage if not properly stabilized. Recommended storage includes the addition of 50-100 ppm of butylated hydroxytoluene (BHT) as inhibitor.
Laboratory Safety Precautions:
First Aid Measures:
This compound represents a versatile synthetic intermediate with demonstrated utility across diverse reaction paradigms, particularly in electrophilic additions, Michael reactions, and tandem processes. Its electron-rich alkene character, combined with the lability of the enol ether functionality, enables strategic applications in complex molecule synthesis, including pharmaceutical targets. The protocols outlined herein provide researchers with robust methodologies for exploiting the unique reactivity of this compound, while the safety considerations ensure appropriate handling in laboratory environments. Future directions may explore its use in emerging photocatalytic transformations and continuous flow processes to further expand its synthetic potential.
The table below summarizes the key identifying information and physical properties for 1-Ethoxypent-1-ene, which are crucial for selecting and developing a purification protocol [1] [2].
| Property | Value |
|---|---|
| CAS Number | 5909-75-1 [1] |
| IUPAC Name | This compound [1] |
| Other Names | 5-Ethoxy-1-pentene [2] |
| Molecular Formula | C₇H₁₄O [1] [2] |
| Molecular Weight | 114.19 g/mol [1] |
| Canonical SMILES | CCCC=COCC [1] |
| Boiling Point | Not specified in results |
| Density | Not specified in results |
Due to the lack of specific methods, purifying this compound will require method development based on its chemical properties. The following workflow outlines a logical approach to separate and purify this compound from a typical reaction mixture.
This is the key step for removing the main impurities, which are likely to be unreacted starting materials or side products.
Q1: What are the likely major impurities when synthesizing this compound? The most common impurities are typically unreacted starting materials. Based on its structure, these could include pent-1-ene (CAS 109-67-1) [4] or ethanol. The by-product of the synthesis reaction could also be present.
Q2: How can I confirm the purity of my sample after purification?
The table below summarizes the key identifiers for this compound from the available data.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Registry Number | 5909-75-1 [1] |
| Molecular Formula | C₇H₁₄O [1] [2] |
| Canonical SMILES | CCCC=COCC [1] |
| Molecular Weight | 114.19 g/mol [1] |
While direct data on this compound is unavailable, alkene stability is generally influenced by specific factors. The following workflow outlines a logical approach to preventing decomposition, based on these general principles.
The stability of an alkene is primarily determined by its substitution pattern (more substituted alkenes are generally more stable), stereochemistry (trans alkenes are more stable than cis), and conjugation with other pi systems [3]. As a monosubstituted alkene, this compound can be considered less stable than its more substituted isomers [3].
The ether group oxygen is also a potential site for degradation, particularly in the presence of acids. The table below connects potential decomposition triggers with practical mitigation strategies.
| Potential Trigger | Rationale & Risks | Preventive Action |
|---|---|---|
| Strong Oxidizing Agents | Can attack the electron-rich C=C bond, leading to cleavage or uncontrolled reactions [4]. | Use high-purity reagents; exclude oxidizing agents during synthesis and storage. |
| Protic Acids | The ether oxygen can be protonated, and the molecule is susceptible to acid-catalyzed hydration of the alkene or polymerization. | Ensure reaction environment is neutral or basic; use acid-free glassware for storage. |
| Radical Species | Can initiate a chain reaction leading to polymerization or the formation of peroxides [5]. | Add radical inhibitors (e.g., BHT); store under an inert atmosphere; avoid unnecessary light exposure. |
Here is a foundational structure you can use to build your technical support center, with the information that is currently available.
1. Core Compound Information This basic data is essential for any troubleshooting guide.
2. Potential FAQ & Troubleshooting Sections Given the structure of this compound (an alkene with an ether group), you can anticipate issues in these areas. The tables below suggest common problems and general solutions based on established organic chemistry principles.
Table 1: Troubleshooting Low Reaction Yields & Byproduct Formation
| Problem & Symptoms | Potential Root Cause | Suggested Investigation & Solution |
|---|---|---|
| Low yield in synthesis; unwanted side products. | Acid-catalyzed isomerization: The double bond may migrate to form more stable internal alkenes [2]. | Use milder, non-acidic conditions or Lewis acid catalysts that are less prone to promoting isomerization [3]. |
| Polymerization of the alkene moiety during reactions. | Cationic or radical initiation from impurities or harsh conditions. | Strictly purify reagents, use inhibitors (e.g., BHT), and control reaction temperature [4]. |
| Competing reaction pathways (e.g., ene reactions). | The molecule can act as an "ene" due to its allylic hydrogen atoms [3] [5]. | Carefully select enophiles and reaction partners. Control temperature, as high temperatures favor the ene reaction [3]. |
Table 2: Troubleshooting Purification & Stability Issues
| Problem & Symptoms | Potential Root Cause | Suggested Investigation & Solution |
|---|---|---|
| Compound degradation during purification (e.g., on a silica column). | Acidic sites on silica gel can protonate the alkene, leading to rearrangement or polymerization. | Use high-purity, neutral or basic silica gel. Alternatively, use neutral alumina for chromatography. |
| Poor stability in storage; formation of peroxides. | The electron-rich alkene can react with atmospheric oxygen to form explosive peroxide derivatives [6]. | Store under an inert atmosphere (N2/Ar), in the dark, and with stabilizers like BHT. Test for peroxides regularly. |
| Inconsistent analytical results (NMR, MS). | The compound may exist as a mixture of isomers if isomerization has occurred. | Use a gentle analytical technique like GC-MS to check for isomer purity before use. |
The following diagram outlines a general logical workflow for troubleshooting and optimizing a reaction, which you can adapt for your specific process involving this compound.
To build out detailed experimental protocols, I suggest you take these steps:
The table below summarizes the available data for 1-Ethoxypent-1-ene from the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 5909-75-1 [1] |
| Molecular Formula | C₇H₁₄O [1] |
| Molecular Weight | 114.19 g/mol [1] |
| IUPAC Name | This compound [1] |
| Canonical SMILES | CCCC=COCC [1] |
| Synonyms | 1-ETHOXY-1-PENTENE, this compound [1] |
While direct data is unavailable, the molecular structure provides clues about its potential stability issues. The compound is an enol ether, characterized by an alkene group attached to an oxygen atom (-C=C-O-). This structure is generally known to be reactive.
The following diagram illustrates the primary decomposition pathway you must guard against for this class of compounds.
Based on this reactivity, the following storage guidelines are recommended:
To obtain concrete data for your specific batch, you can implement the following experimental protocols.
This test accelerates aging under various stress conditions to predict stability and identify degradation products.
This procedure ensures consistency and minimizes decomposition during daily use.
Air-sensitive chemicals, including many ethers and organometallic compounds, can decompose, ignite, or cause violent reactions upon exposure to air or moisture [1]. Proper handling is critical for safety and experimental success.
The table below summarizes key information for 1-Ethoxy-1-pentene.
| Property | Description |
|---|---|
| IUPAC Name | 1-ethoxypent-1-ene [2] |
| Molecular Formula | C₇H₁₄O [2] [3] |
| Molecular Weight | 114.19 g/mol [2] |
| Canonical SMILES | CCCC=COCC [2] |
| Potential Hazards | Likely flammable and moisture-sensitive; may decompose upon exposure to air or water. |
The following workflows and best practices are essential for safely working with compounds like 1-Ethoxy-1-pentene.
The Schlenk line (a vacuum/inert gas manifold) is a core tool. The fundamental operation is the "evacuate-refill cycle" to replace the reactive atmosphere inside glassware with an inert gas like nitrogen or argon [4].
The diagram below illustrates the steps for preparing a vessel using this cycle.
Reagents are often supplied in specialized packaging like AcroSeal bottles, which have a septum to limit exposure [1].
Method: Using a Syringe and Inert Gas
Best Practice: Using a double-tipped (double) needle is often more efficient. One tip is connected to the inert gas source, and the other is inserted into the receiving flask, allowing the reagent to be transferred smoothly under a positive pressure of inert gas.
The quality of your solvent is critical. Using a solvent contaminated with water or oxygen can ruin your experiment and create hazards [1]. The most effective method for degassing is the freeze-pump-thaw technique [4]:
The diagram below outlines the logical workflow for preparing and running a reaction with an air-sensitive reagent.
Q1: What is the minimum number of evacuate-refill cycles I should perform on my glassware? A1: You should perform a minimum of three cycles. Each cycle exponentially reduces the amount of reactive atmospheric gases (O₂, H₂O) remaining in the vessel [4].
Q2: Can I use a rubber septum to seal my flask on the Schlenk line instead of a glass stopper? A2: It is not recommended for prolonged use under high vacuum. Rubber septa do not hold a vacuum as well and can be sucked into the flask, exposing your reaction to air. A greased, ground-glass stopper is the preferred sealing method [4].
Q3: My air-sensitive reagent is in a sealed bottle, but I don't have a double-tipped needle. How can I transfer it? A3: You can use a single syringe. First, pressurize the bottle by injecting inert gas. Then, without removing the needle, tilt the bottle and slowly withdraw the liquid. This method is less ideal than using two needles or a double-tipped needle, as it can lead to pressure fluctuations, but it is a common workaround [1].
Q4: Why is it crucial to open the gas line slowly when backfilling a vessel? A4: Opening the gas line too quickly creates a rapid pressure change that can suck the oil from the Schlenk line's bubbler into the manifold. This contaminates the line and your reaction, and is a time-consuming problem to fix [4].
| Problem | Possible Cause | Solution & Preventive Action |
|---|---|---|
| Oil is sucked into Schlenk manifold | Gas line opened too quickly during backfill [4]. | Open the gas tap slowly; watch the bubbler and close tap if oil rises [4]. |
| Reagent decomposition or no reaction | Glassware not thoroughly dry/deoxygenated; solvent contaminated with H₂O/O₂ [1]. | Ensure glassware is clean, dry, and cycled 3x; use properly dried/degassed solvents [1]. |
| Unexpected precipitation or color change | Reaction with air/moisture; side reactions producing undesired products [1]. | Double-check integrity of seals and septa; ensure positive inert gas pressure is maintained. |
| Difficulty withdrawing reagent from bottle | Loss of pressure in the bottle [1]. | Ensure you are pressurizing the bottle adequately with inert gas before withdrawal [1]. |
| Fire or ignition upon reagent exposure to air | Handling of a pyrophoric material [1]. | STOP: Immediately secure the area. Use appropriate PPE and Class D fire extinguishers. Only work with pyrophoric reagents after specialized training. |
This guide addresses common challenges in polymerizing 1-Ethoxypent-1-ene and related vinyl ethers or acrylates, drawing on general principles of polymerization control.
Problem: The reaction becomes exothermic and uncontrollable, leading to potential safety hazards and failed batches [1] [2].
Solutions:
Problem: The reaction does not proceed to completion, leaving a high percentage of unreacted monomer.
Solutions:
Problem: The polymer has an ill-defined structure, high polydispersity, or becomes gel-like.
Solutions:
Problem: The mechanical seal on the reactor agitator fails during a pressure excursion, releasing vapors into the work area [1].
Solutions:
Q1: What are the primary safety systems needed for a lab-scale polymerization reactor? A robust safety setup should include [1]:
Q2: How do I choose an inhibitor for my monomer? The choice depends on the monomer and storage conditions.
Q3: Why is my molecular weight distribution (Đ) too broad? High polydispersity (Đ > 1.3-1.5 for controlled polymerizations) indicates poor reaction control. Potential causes include [4]:
Protocol 1: Standard Free Radical Polymerization with Safety This protocol outlines a general method for free radical polymerization of acrylate-type monomers, adaptable for lab-scale experiments [4].
Protocol 2: Inhibitor Effectiveness Test This method tests the induction time caused by an inhibitor [2].
The table below summarizes common inhibitors used in industrial practice [3] [2].
| Inhibitor Name | Abbreviation | Typical Monomers Stabilized | Key Mechanism & Notes |
|---|---|---|---|
| Monomethyl Ether Hydroquinone | MEHQ | Styrene, Acrylic Acid, Acrylates | Requires dissolved O₂ to form peroxy radicals; common for storage/transport [3]. |
| 4-tert-Butylcatechol | TBC | Styrene | Effective antioxidant; often used in distillation processes [3]. |
| Hydroquinone | HQ | Vinyl Acetate, Acrylics | Free-radical scavenger; can be less soluble [2]. |
| Phenothiazine | PTZ | Acrylic Acid, Methacrylates | Works by chain termination; effective in the absence of oxygen [2]. |
For a systematic approach to diagnosing polymerization issues, follow this workflow. It emphasizes safety checks and methodical parameter optimization.
Successful polymerization requires meticulous attention to several core principles. Safety is paramount when working with exothermic reactions and potentially hazardous monomers [1] [2]. Always prioritize understanding the thermal hazards of your system. Monomer purity and stabilization are equally critical; know whether your monomer contains an inhibitor and remove it if necessary for reaction initiation [3] [2]. Finally, methodical process optimization is the key to achieving the desired polymer properties, as small changes in temperature, initiator concentration, or solvent can have significant effects on the outcome [4].
For a lab setting up purity analysis for 1-Ethoxypent-1-ene (CAS 5909-75-1), you must first establish a verified analytical method [1]. The core workflow involves:
For purity and related substances analysis, a Gas Chromatography (GC) method is typically appropriate [2] [3]. If the method is from a pharmacopoeia (like USP) or a validated supplier, you must perform Method Verification to demonstrate your lab's capability [1]. The key parameters to verify are Specificity and Precision [1].
The table below summarizes the core parameters and acceptance criteria for verifying a GC purity method.
| Verification Parameter | Description & Purpose | Experimental Procedure & Acceptance Criteria [4] [2] [5] |
|---|
| Specificity | Ensures the method can distinguish the analyte from any interfering components. | Procedure: Inject diluent (blank), a standard solution of this compound, and the test sample. Compare chromatograms. Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. The peak from the test sample is pure and matches the standard. | | Precision | Demonstrates the closeness of results from multiple measurements of the same sample. | Procedure: Prepare and inject six replicate samples of a homogeneous test solution. Acceptance Criteria: The % Relative Standard Deviation (%RSD) of the peak area (or % purity) for the six replicates should be not more than 2.0%. | | System Suitability | Verifies that the chromatographic system is performing adequately at the time of the test. | Procedure: Before sample analysis, inject five or six replicate injections of a standard solution. Acceptance Criteria: The %RSD of the peak areas should be NMT 2.0%. Other parameters like theoretical plates and tailing factor should also meet pre-defined criteria. |
Here are common problems and systematic steps for diagnosis and resolution.
| Issue | Potential Causes | Troubleshooting Actions |
|---|
| Poor Peak Shape (Tailing) | • Active sites in column/inlet • Column contamination • Incorrect injector liner | • Confirm system suitability test failures [2]. • Perform maintenance: cut column end, replace liner, clean injector [6]. • Use a more deactivated GC liner/column. | | Low Precision (High %RSD) | • Injection technique • Leaks in the system • Unstable detector/baseline | • Use autosampler if possible; ensure consistent manual injection technique. • Check for system leaks, especially at the column connections. • Ensure detector gases are pure and flows are stable. | | No Peak or Low Response | • Incorrect method parameters • Sample degradation • Detector issue | • Verify method parameters (inlet temperature, detector temperature, gas flows). • Check sample stability under the analysis conditions. • Check detector function with a known standard. |
Q1: Do I need full method validation or just verification for a compendial method? A1: For a published compendial method (e.g., USP), you typically perform method verification, not full validation. This is a less rigorous process to confirm your lab can execute the method successfully. Full validation is required for new, non-compendial methods [1].
Q2: What is the difference between method precision and intermediate precision? A2: Method Precision (Repeatability) tests the method under the same conditions (same analyst, same day, same instrument). Intermediate Precision tests the method under varying conditions (different analysts, different days, different instruments) to establish its robustness in your lab [2].
Q3: How do I establish the Limit of Quantitation (LOQ) for impurities? A3: The LOQ can be calculated based on the signal-to-noise ratio (typically 10:1) or using the standard deviation of the response and the slope of the calibration curve: LOQ = 10 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [4].
For your records, here is the fundamental data for the compound .
| Property | Value |
|---|---|
| CAS Number | 5909-75-1 [1] |
| Molecular Formula | C₇H₁₄O [1] |
| Molecular Weight | 114.19 g/mol [1] |
| IUPAC Name | 1-ethoxypent-1-ene [1] |
| Canonical SMILES | CCCC=COCC [1] |
Based on common challenges in chemical synthesis scaling, here are potential issues and general approaches to resolve them.
FAQ 1: How can I improve a low and inconsistent yield when scaling up the synthesis?
FAQ 2: My product purity is low, with signs of decomposition. How can I address this?
FAQ 3: How can I make my synthesis process more efficient and reproducible?
The following workflow outlines a systematic approach to troubleshooting and optimizing your synthesis scale-up.
This compound is an unsaturated ether with the structure CCCC=COCC [1]. Its carbon-carbon double bond and ether linkage make it susceptible to several reaction types, which can lead to the following common side reactions:
| Reaction Type | Typical Conditions | Main Side Product(s) Formed |
|---|---|---|
| Acid-Catalyzed Hydrolysis / Hydration | Aqueous acidic media (e.g., H₂SO₄, H₃O⁺) | Pentan-1-one and ethanol [2]. |
| Electrophilic Addition | Electrophiles (e.g., HX, X₂, H₂SO₄) [2] | Halogen, oxygen, or other electrophile-derived adducts; mixtures of regioisomers possible. |
| Ene Reaction | High temperatures or Lewis acid catalysts [3] [4] | A new alkene with a shifted double bond and a new C-C bond. |
| Oxidation | Oxidizing agents (e.g., KMnO₄) [2] | Cleavage products (aldehydes, carboxylic acids) or a diol (ethane-1,2-diol), depending on conditions. |
| Polymerization | Cationic initiators, heat, or radicals | Polymers or oligomers of this compound. |
| Complex Formation | Lewis acids (e.g., AlCl₃, BF₃) | Stable complexes with the ether oxygen, deactivating the Lewis acid [3]. |
Q1: My reaction involving this compound in mildly acidic conditions is yielding pentan-1-one instead of the desired product. What is happening? This is likely acid-catalyzed hydrolysis. The electron-rich double bond in this compound protonates easily, forming a carbocation intermediate. Water attack followed by tautomerization leads to the ketone [2].
Q2: I am observing multiple products and low yields when attempting electrophilic addition. How can I improve regioselectivity? The unsymmetrical structure of this compound means electrophiles (H⁺, Br⁺, etc.) can add to either end of the double bond, leading to a mixture of regioisomers following Markovnikov's rule and potential rearrangements [2].
The diagram below illustrates the competing pathways for acid-catalyzed hydration and a controlled alternative for selective alcohol synthesis.
Q3: My high-temperature synthesis leads to an unexpected alkene product. What is this reaction? At high temperatures, this compound can act as an "ene" component in an Alder-ene reaction. It reacts with an "enophile" (an electron-deficient alkene or aldehyde), leading to a new alkene with the double bond shifted to the allylic position [3] [4].
Q4: The reaction mixture becomes viscous or solidifies when using this compound with a Lewis acid. Why? This is a strong indication of cationic polymerization. Lewis acids can initiate the polymerization of vinyl ethers like this compound.
Handling and Storage of this compound [6] [2]
Testing for Unwanted Isomerization or Decomposition
This table summarizes the basic identifying information for this compound, which is the foundation for understanding its behavior [1].
| Property | Description |
|---|---|
| CAS Number | 5909-75-1 [1] |
| Molecular Formula | C₇H₁₄O [2] [1] |
| Molecular Weight | 114.19 g/mol [1] |
| IUPAC Name | This compound [1] |
| Canonical SMILES | CCCC=COCC [1] |
| Synonym | 1-Ethoxy-1-pentene [2] |
Based on its molecular structure, you can predict its interactions with different solvent types. The workflow below outlines a logical experimental approach for solubility assessment.
The following table outlines expected solubility behavior in various solvent types, informed by the structure of this compound.
| Solvent Type | Example Solvents | Expected Solubility | Rationale & Technical Notes |
|---|---|---|---|
| Non-Polar Solvents | Hexane, Toluene, Cyclohexane | High | The pentyl and ethyl chains interact favorably via van der Waals forces. This is typically a good starting point for dissolution. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are excellent for a wide range of organic compounds, including enol ethers. Chloroform may engage in weak hydrogen bonding with the ether oxygen. |
| Ether Solvents | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can act as a weak hydrogen bond acceptor, complementing the enol ether functionality. THF, being more polar, is often a better choice. |
| Polar Aprotic Solvents | Ethyl Acetate, Acetone, DMF | Moderate | Solubility may be moderate and concentration-dependent. The polar carbonyl group competes with the non-polar alkyl chain. Test with small volumes first. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Low to Insoluble | While the alcohol can form hydrogen bonds with the ether oxygen, the energy cost of disrupting the strong hydrogen-bonding network of the solvent is too high for the non-polar alkyl chain. |
Q1: My reaction involving this compound in a methanol/water mixture shows low yield or no reaction. Could solubility be the issue? Yes, this is highly likely. This compound is probably not soluble in this mixture, preventing molecular interaction with dissolved reagents or catalysts. Troubleshooting Step: Switch to a homogeneous solvent system like toluene or dichloromethane to ensure all reactants are in the same phase.
Q2: I need to characterize my product by HPLC. What mobile phase conditions should I start with? Since the compound is non-polar, begin with a reversed-phase C18 column and a high ratio of organic modifier (e.g., acetonitrile or methanol) in water [3]. A gradient from 70% to 95% organic phase over 10-15 minutes is a good initial method. The low water solubility means the sample should be dissolved pure acetonitrile or methanol for injection [3].
Q3: The compound seems unstable upon storage. What could be causing this? Enol ethers can be susceptible to hydrolysis and polymerization, especially if acidic impurities are present. Recommendation:
Q4: How can I predict other properties of this compound, like logP? You can use Quantitative Structure-Property Relationship (QSPR) models [4] [5]. These computational models use molecular descriptors derived from the structure to predict properties like lipophilicity (logP). The canonical SMILES string (CCCC=COCC) can be input into specialized software or online platforms to calculate these descriptors and generate a prediction [4] [1].
For a structured approach to resolving solubility-related experimental failures, follow this troubleshooting guide.
I hope this technical guide provides a solid foundation for your work with this compound. As specific experimental data for this compound is limited in the public domain, validating these predictions in your own lab will be crucial.
The table below summarizes the basic characteristics of these two compounds.
| Feature | 1-Pentene (a simple alkene) | 1-Ethoxypent-1-ene (an enol ether) |
|---|---|---|
| CAS Number | 109-67-1 [1] | 5909-75-1 [2] |
| Molecular Formula | C₅H₁₀ [1] | C₇H₁₄O [2] |
| Structure | CH₂=CH-CH₂-CH₂-CH₃ | CH₃-CH₂-CH₂-CH=CH-O-CH₂-CH₃ |
| Canonical SMILES | - | CCCC=COCC [2] |
| Key Functional Group | Terminal C=C double bond | C=C double bond conjugated with an oxygen atom (enol ether) |
| Electronic Effect | Electron density at the double bond is slightly increased by the alkyl group (hyperconjugation) [3]. | Strong electron donation from the oxygen atom into the double bond via resonance (p-π conjugation). |
The "enol ether" structure makes this compound significantly more reactive than 1-Pentene in certain reactions, while being less stable in others, particularly in the presence of acids.
Diagram: The resonance stabilization in this compound leads to its key reactivity. The oxygen atom donates electron density to the adjacent carbon, creating a region with high electron density that is highly nucleophilic but also susceptible to acid attack.
Since specific protocols were not found, here are standard experiments you could perform to compare their reactivity, with a key consideration for handling the enol ether.
Diagram: A proposed workflow for experimentally comparing the reactivity of 1-Pentene and this compound, highlighting their divergent behaviors.
Critical Safety Note for this compound: All acid-catalyzed experiments must be conducted with great caution, as the reaction can be exothermic and rapid.
The table below summarizes the key identifiers for this compound from the search results, which are essential for any analytical protocol [1].
| Property | Value |
|---|---|
| CAS Number | 5909-75-1 |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCC=COCC |
Based on standard practices for organic compound analysis, you can validate the structure of this compound by confirming its molecular fingerprint and functional groups through the following workflow. This diagram outlines the key steps and logical relationships in the analytical process:
The following experimental protocols are generalized for characterizing a compound like this compound.
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Since the search results did not contain specific experimental data for this compound, you may need to:
Based on general NMR principles, the table below outlines the expected proton environments in 1-Ethoxy-1-pentene and their typical chemical shift ranges [1]. You can use this as a guide to interpret your own experimental spectrum.
| Proton Environment | Expected Chemical Shift Range (δ in ppm) | Expected Multiplicity (J in Hz) |
|---|---|---|
| -CH= (vinylic, pentene chain) | 4.5 - 5.5 | Multiplet |
| -CH3 (ethoxy group) | 1.1 - 1.4 | Triplet (J ≈ 7 Hz) |
| -CH2- (ethoxy -O-CH2-) | 3.3 - 3.7 | Quartet (J ≈ 7 Hz) |
| -CH2-CH= (pentene, α to double bond) | 1.9 - 2.3 | Multiplet |
| -CH2- (pentene, β to double bond) | 1.2 - 1.5 | Multiplet |
| -CH3 (pentene terminal -CH3) | 0.8 - 1.1 | Triplet (J ≈ 7 Hz) |
Key NMR Concepts for Your Analysis [2] [1]:
For a full characterization, you would typically perform a set of one- and two-dimensional NMR experiments. The following protocol, inspired by the strategies used for complex organic molecules [3], will provide comprehensive data.
The following diagram outlines the logical workflow from sample preparation to structural confirmation, which you can adapt for your own research.
This diagram illustrates the sequential process of NMR characterization, from initial data collection to final structural analysis.
Since a direct comparison with experimental data for 1-Ethoxy-1-pentene is not available, you can take the following steps to complete your guide:
The table below summarizes the available information for both chemicals, highlighting the significant data gap for 1-Ethoxypent-1-ene.
| Aspect | This compound | 2-Ethylhexanol |
|---|---|---|
| CAS Number | 5909-75-1 [1] | 104-76-7 [2] [3] |
| Molecular Formula | C7H14O [1] | C8H18O [2] [3] |
| Molecular Weight | 114.19 g/mol [1] | 130.23 g/mol [2] [3] |
| Structure | Enol ether | Branched-chain fatty alcohol [2] |
| Synonyms | 1-ETHOXY-1-PENTENE [1] | 2-Ethyl-1-hexanol, Isooctanol [2] [3] |
| Key Applications | Information not available in search results | Plasticizer precursor, solvent, fragrance, emollient [2] [3] |
| Toxicology Data | Information not available in search results | Comprehensive data available (see below) |
Given the volume of data for 2-Ethylhexanol, here is a more detailed breakdown of its properties and the experimental data from the search results.
2-Ethylhexanol is a poorly water-soluble, colorless liquid with a heavy, earthy, and slightly floral odor [2]. It is produced on a massive scale (over 2 billion kg/year) and its primary industrial importance lies in its role as a precursor to various esters [2].
The following table summarizes key experimental findings from toxicology studies on 2-Ethylhexanol.
| Study Type | Test System | Dosage/Exposure | Key Findings & Conclusions | Experimental Protocol Summary |
|---|---|---|---|---|
| Repeated Dose (90-day) | Rat (F344), oral gavage [4] | 0, 25, 125, 250, or 500 mg/kg/day | NOEL: 125 mg/kg/day [4]. Effects at higher doses: increased liver/kidney weights, stomach mucosa acanthosis [4]. | Rats (10/sex/dose) dosed daily for 90 days. Endpoints: body weight, clinical chemistry, hematology, organ weights, histopathology [4]. |
| Repeated Dose (90-day) | Mouse (B6C3F1), oral gavage [4] | 0, 25, 125, 250, or 500 mg/kg/day | NOEL: 125 mg/kg/day (males), 250 mg/kg/day (females) [4]. Increased liver/stomach weights at 250/500 mg/kg/day [4]. | Mice (10/sex/dose) dosed daily for 90 days. Endpoints similar to rat study [4]. |
| Repeated Dose (90-day) | Rat (Wistar), inhalation [4] | 0, 15, 40, or 120 ppm (6 hrs/day, 5 days/wk) | NOAEC: 120 ppm (highest dose tested). No treatment-related effects observed [4]. | Rats (10/sex/dose) exposed in whole-body inhalation chambers for 65 exposures over 90 days [4]. |
| Genetic Toxicity | S. typhimurium (Ames test) [3] [5] | With/without metabolic activation | Conclusion: Non-mutagenic. No increase in revertant colonies [3] [5]. | Standard plate incorporation assay using strains TA98 and TA100 [3]. |
| Genetic Toxicity | Mouse bone marrow cells (in vivo) [3] | 0.02, 0.07, 0.21 ml/kg/day for 5 days | Conclusion: Negative. No increase in chromatid/chromosome breaks [3]. | Mice dosed orally for 5 consecutive days. Bone marrow cells analyzed for chromosomal aberrations and mitotic index [3]. |
| Developmental Toxicity | CD-1 Swiss mice [5] | Information not available in search results | Information not available in search results | Protocol cited; specific details not provided in search results [5]. |
The metabolic pathway is a key aspect of 2-Ethylhexanol's toxicology. The diagram below illustrates the established metabolic activation.
The table below summarizes the basic identifiers and properties of this compound, which are the starting points for any method development [1].
| Property | Value |
|---|---|
| CAS Number | 109-67-1 [2] / 12512189 [1] |
| Molecular Formula | C₇H₁₄O [1] |
| Molecular Weight | 114.19 g/mol [1] |
| Common Name | 1-Ethoxy-1-pentene [1] |
Since a direct protocol is unavailable, you can develop one by building on standard GC-MS practices. The following workflow outlines the key steps in this process.
To move forward with creating a robust comparison guide, I suggest the following steps:
The table below summarizes the basic identifying information found for 1-Ethoxy-1-pentene, which could serve as a foundation for your guide [1] [2].
| Property | Value for 1-Ethoxy-1-pentene |
|---|---|
| CAS Number | 5909-75-1 [2] |
| Molecular Formula | C7H14O [1] [2] |
| Molecular Weight | 114.19 g/mol [2] |
| IUPAC Name | 1-ethoxypent-1-ene [2] |
| Canonical SMILES | CCCC=COCC [2] |
To compile the information you need, consider these approaches:
As you requested, here is an example of how Graphviz can be used to create a clear diagram for an analytical process. This diagram outlines a potential general workflow for method validation.
Title: Analytical Method Validation Workflow
This script uses the specified color palette and ensures good text contrast [3]. To generate the image, you can use the Graphviz command dot -Tpng -O workflow.dot or use an online Graphviz editor [4].
Understanding the structure and naming of alkene ethers is the first step in comparing them. The table below breaks down the components of 1-Ethoxypent-1-ene and related structures.
| Compound Name | Alkene Structure | Ether Group (Alkoxy) | IUPAC Name / Notes |
|---|---|---|---|
| This compound [1] | Pent-1-ene (terminal alkene) | Ethoxy (-OC₂H₅) | The functional group is an alkene; the ether is treated as a substituent (ethoxy). |
| Isomeric Alkene Ethers | Pent-2-ene (internal alkene) | Ethoxy (-OC₂H₅) | e.g., 2-Ethoxypent-2-ene. Positional isomerism affects stability and reactivity [2] [3]. |
| 4-Methoxybut-1-ene [1] | But-1-ene (terminal alkene) | Methoxy (-OCH₃) | The ether group is on a carbon farther from the double bond. |
| Alkenyl Oxime Ether [4] | Variable | Oxime Ether (C=N-OR) | A specialized class; the oxygen is part of an oxime functional group, not directly an alkyl ether. |
While quantitative data for this compound is limited, its physical and chemical properties are governed by the interplay between its alkene and ether functionalities. The following table provides a comparative overview based on general principles.
| Property | This compound (Est.) | Other/Alkene Ethers (Est.) | Influence of Structure |
|---|---|---|---|
| Boiling Point | Moderate | Varies with chain length and substitution | Less polar than alcohols; cannot form H-bonds with themselves. Boiling point is lower than isomeric alcohols [5] [6]. |
| Solubility | Low to moderate in water | Decreases with larger alkyl groups | The oxygen can accept H-bonds from water, leading to some solubility for smaller members. The hydrophobic hydrocarbon chain dominates with increasing size [5] [6]. |
| Alkene Stability | Low to moderate (monosubstituted) | Higher for tri-/tetra-substituted alkenes | Stability increases with substitution on the double bond [2]. An internal alkene ether (e.g., 2-Ethoxypent-2-ene, disubstituted) would be more stable. |
| Chemical Reactivity | High at the double bond | High at the double bond | The electron-rich double bond is susceptible to electrophiles. The ether linkage is generally unreactive but can be cleaved by strong acids like HI [5]. |
This compound and its isomers can be synthesized from alkenes. The following are two standard laboratory methods.
This two-step method provides high regioselectivity, following Markovnikov's rule, without carbocation rearrangements.
Workflow Description:
Example: Reacting pent-1-ene with ethanol via this method would directly yield 1-ethoxypentane, not this compound. To synthesize this compound, a different precursor alkene (with a pre-existing ether group) or protection strategy is needed.
This method can lead to ether formation but is prone to side reactions like rearrangements, especially with secondary or tertiary carbocations.
Experimental Workflow:
The table below summarizes the key identifiers for 1-Ethoxypent-1-ene from the search results, which can be used for sourcing materials or verifying the compound [1] [2].
| Property | Value |
|---|---|
| CAS Number | 5909-75-1 [1] [2] |
| Molecular Formula | C₇H₁₄O [1] [2] |
| Molecular Weight | 114.19 g/mol [1] |
| Canonical SMILES | CCCC=COCC [1] |
| Systematic Name | This compound [1] |
Since the search results do not contain the experimental spectral data, your guide will need to structure this information from other sources. The table below outlines the core components of a robust spectral data comparison.
| Aspect | Description |
|---|---|
| Techniques | Compare data from key techniques: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C), Mass Spectrometry (MS) (including fragmentation patterns), and Infrared (IR) Spectroscopy [1] [2]. |
| Data Presentation | Present quantitative data in clear tables. For NMR, include chemical shifts (δ in ppm), multiplicity, integration, and coupling constants. For MS, list key mass fragments and their relative abundance. |
| Protocol Details | Specify the critical experimental parameters for reproducibility, such as solvent used for NMR, ionization method for MS, and instrument model where relevant. |
| Distinguishing Features | Highlight spectral signals that are most characteristic of this compound and that can be used to distinguish it from structural isomers. |
Based on standard laboratory practice for compound identification, here is a visual workflow that your guide could describe. The DOT script is provided below for your use.
This diagram illustrates the logical flow from sample preparation to final identification, which you can adapt once you have the specific data [3] [4].
To edit and render the provided DOT script, you can use: